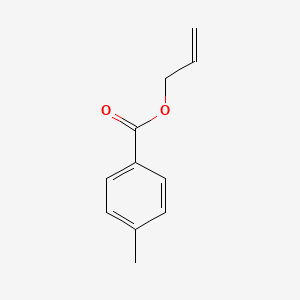
tert-Butyl (2-(thiazol-5-yl)ethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (2-(thiazol-5-yl)ethyl)carbamate: is an organic compound that belongs to the class of carbamates It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(thiazol-5-yl)ethyl)carbamate typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the tert-butyl carbamate group. The reaction conditions often involve the use of reagents such as thionyl chloride, tert-butyl chloroformate, and various bases like triethylamine. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality. The use of high-purity reagents and solvents is crucial in industrial settings to minimize impurities and by-products .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl (2-(thiazol-5-yl)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones, while reduction can yield thiazolidines .
Applications De Recherche Scientifique
Chemistry: In organic synthesis, tert-Butyl (2-(thiazol-5-yl)ethyl)carbamate is used as a building block for more complex molecules. It is particularly useful in the synthesis of heterocyclic compounds and as a protecting group for amines .
Biology: Its thiazole ring is a common motif in many biologically active molecules .
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. It can be used in the development of new pharmaceuticals, particularly those targeting enzymes and receptors involved in various diseases .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it a valuable intermediate in various chemical processes .
Mécanisme D'action
The mechanism of action of tert-Butyl (2-(thiazol-5-yl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity. The carbamate group can act as a leaving group in enzymatic reactions, facilitating the formation of covalent bonds with the target molecule .
Comparaison Avec Des Composés Similaires
- tert-Butyl (5-bromothiazol-2-yl)carbamate
- tert-Butyl (2-ethyl-1,3-thiazol-5-yl)carbamate
- tert-Butyl (5-(chlorocarbonyl)thiazol-2-yl)carbamate
Comparison: Compared to similar compounds, tert-Butyl (2-(thiazol-5-yl)ethyl)carbamate is unique due to its specific substitution pattern on the thiazole ring. This substitution influences its reactivity and binding properties, making it suitable for different applications. For example, the presence of an ethyl group at the 2-position of the thiazole ring can enhance its lipophilicity and membrane permeability, which is advantageous in drug development .
Propriétés
Formule moléculaire |
C10H16N2O2S |
|---|---|
Poids moléculaire |
228.31 g/mol |
Nom IUPAC |
tert-butyl N-[2-(1,3-thiazol-5-yl)ethyl]carbamate |
InChI |
InChI=1S/C10H16N2O2S/c1-10(2,3)14-9(13)12-5-4-8-6-11-7-15-8/h6-7H,4-5H2,1-3H3,(H,12,13) |
Clé InChI |
LYMITRCGJFVMRQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCC1=CN=CS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridin-2-amine](/img/structure/B13993822.png)






![n,n-Bis(2-chloroethyl)-4-{(e)-[(4-fluoro-3-methylphenyl)imino]methyl}-3-methylaniline](/img/structure/B13993873.png)
![Ethanol,2-[(2-chloro-2-propen-1-yl)thio]-](/img/structure/B13993874.png)




![3-[(Morpholin-4-yl)methyl]-10H-phenothiazine](/img/structure/B13993893.png)
